L-796568
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Overview
Description
L 796568 is a potent and selective beta 3 adrenergic receptor agonistThe compound exhibits high selectivity for beta 3 adrenergic receptors over beta 1 and beta 2 receptors, making it a promising candidate for therapeutic use .
Preparation Methods
The synthesis of L 796568 involves several steps:
Chlorination of 3-acetylpyridine: This is achieved using N-chlorosuccinimide in hydrochloric acid and acetic acid to produce (chloroacetyl)pyridine.
Enantioselective reduction: The (chloroacetyl)pyridine is then reduced using (-)-B-chlorodiisopinocampheylborane to yield ®-chlorohydrin.
Cyclization: The ®-chlorohydrin is cyclized to pyridyloxirane using potassium carbonate in boiling acetone.
Epoxide opening: The pyridyloxirane is opened with 4-aminophenethylamine to produce amino alcohol.
Protection and coupling: The amino alcohol is protected as the tert-butyl carbamate and then coupled with sulfonyl chloride to form the sulfonamide.
Deprotection: Finally, the tert-butyl carbamate is deprotected using trifluoroacetic acid to yield L 796568.
Chemical Reactions Analysis
L 796568 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using appropriate reducing agents to yield reduced forms.
Scientific Research Applications
Chemistry: It is used as a tool compound to study beta 3 adrenergic receptor activation and its effects on energy metabolism.
Biology: The compound is used to investigate the role of beta 3 adrenergic receptors in adipose tissue and their impact on energy expenditure and fat metabolism.
Medicine: L 796568 has been explored as a potential therapeutic agent for treating obesity and related metabolic disorders due to its ability to increase energy expenditure and promote lipolysis.
Industry: The compound is used in research and development for creating new drugs targeting beta 3 adrenergic receptors
Mechanism of Action
L 796568 exerts its effects by selectively activating beta 3 adrenergic receptors. These receptors are primarily found in adipose tissue, where their activation leads to increased energy expenditure and lipolysis. The compound binds to the beta 3 adrenergic receptors, triggering a cascade of intracellular events that result in the breakdown of triglycerides into free fatty acids and glycerol, which are then used for energy production .
Comparison with Similar Compounds
L 796568 is unique in its high selectivity for beta 3 adrenergic receptors compared to other similar compounds. Some similar compounds include:
CL 316243: Another beta 3 adrenergic receptor agonist with similar effects on energy expenditure and lipolysis.
BRL 37344: A beta 3 adrenergic receptor agonist known for its role in stimulating lipolysis and thermogenesis.
SR 58611A: A beta 3 adrenergic receptor agonist with applications in obesity research. L 796568 stands out due to its greater selectivity and potency, making it a valuable tool for studying beta 3 adrenergic receptor functions and potential therapeutic applications
Properties
CAS No. |
211031-81-1 |
---|---|
Molecular Formula |
C31H29Cl2F3N4O3S2 |
Molecular Weight |
697.6 g/mol |
IUPAC Name |
N-[4-[2-[[(2R)-2-hydroxy-2-pyridin-3-ylethyl]amino]ethyl]phenyl]-4-[4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzenesulfonamide;dihydrochloride |
InChI |
InChI=1S/C31H27F3N4O3S2.2ClH/c32-31(33,34)25-9-5-22(6-10-25)28-20-42-30(37-28)23-7-13-27(14-8-23)43(40,41)38-26-11-3-21(4-12-26)15-17-36-19-29(39)24-2-1-16-35-18-24;;/h1-14,16,18,20,29,36,38-39H,15,17,19H2;2*1H/t29-;;/m0../s1 |
InChI Key |
CANSTXQBARAFMV-UJXPALLWSA-N |
SMILES |
C1=CC(=CN=C1)C(CNCCC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=NC(=CS4)C5=CC=C(C=C5)C(F)(F)F)O.Cl.Cl |
Isomeric SMILES |
C1=CC(=CN=C1)[C@H](CNCCC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=NC(=CS4)C5=CC=C(C=C5)C(F)(F)F)O.Cl.Cl |
Canonical SMILES |
C1=CC(=CN=C1)C(CNCCC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=NC(=CS4)C5=CC=C(C=C5)C(F)(F)F)O.Cl.Cl |
Appearance |
Solid powder |
Key on ui other cas no. |
211031-81-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-hydroxy-PEAPTTB L-796568 N-(4-(2-((2-hydroxy-2-(3-pyridinyl)ethyl)amino)ethyl)phenyl)-4-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)benzenesulfonamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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